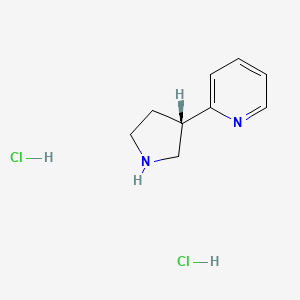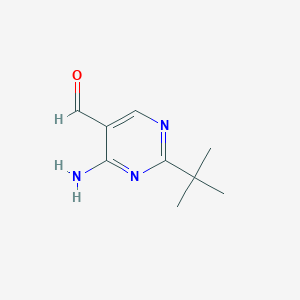![molecular formula C13H15NO2 B12969597 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine is a heterocyclic compound that belongs to the class of chromenopyridines. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine can be achieved through a multi-step process involving the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines. This reaction is typically carried out under catalyst-free conditions in an environmentally friendly medium, such as a mixture of ethanol and water (3:1 v/v) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes optimizing reaction conditions to minimize waste and using less-toxic reagents.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene or pyridine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chromene or pyridine rings.
Applications De Recherche Scientifique
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antibacterial and anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Another heterocyclic compound with a similar structure but different ring fusion.
4′,5,7-Trihydroxy-3′-methoxyflavone: A flavonoid with methoxy and hydroxyl groups, showing different biological activities.
Uniqueness
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine is unique due to its specific ring structure and the presence of both chromene and pyridine moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
7-methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine |
InChI |
InChI=1S/C13H15NO2/c1-15-12-6-2-4-10-9-5-3-7-14-11(9)8-16-13(10)12/h2,4-6,11,14H,3,7-8H2,1H3 |
Clé InChI |
UMAYYRUJBGIGGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OCC3C2=CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
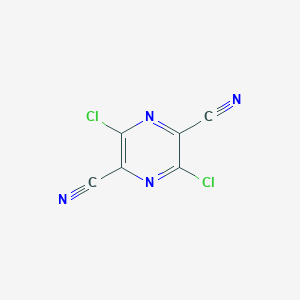
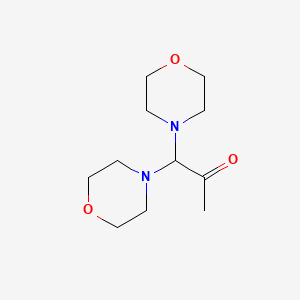

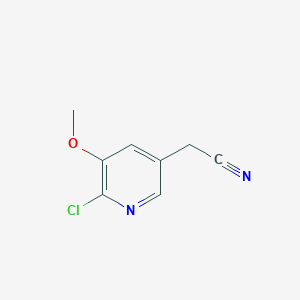
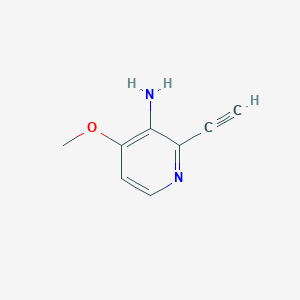

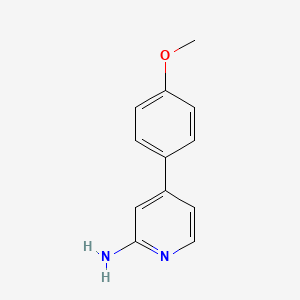
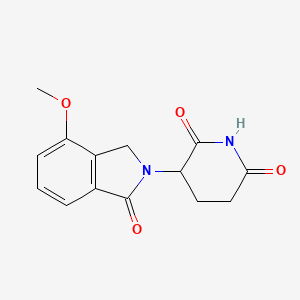
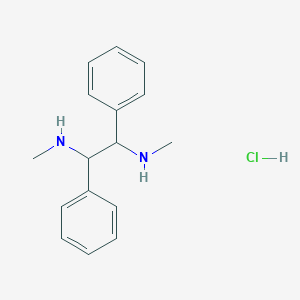
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
